molecular formula C15H24N8O B11012918 N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11012918
M. Wt: 332.40 g/mol
InChI Key: IAJSRGGWFWGGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropyl group (C3H7) at position 2. The acetamide moiety links this triazole to a cyclohexyl group modified with a tetrazole ring via a methyl bridge. Its molecular formula is C15H24N8O, with a molecular weight of 332.40 g/mol ().

The tetrazole group (1H-tetrazol-1-ylmethyl) is notable as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability compared to carboxyl-containing analogs.

Properties

Molecular Formula

C15H24N8O

Molecular Weight

332.40 g/mol

IUPAC Name

N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C15H24N8O/c1-11(2)13-18-14(20-19-13)17-12(24)8-15(6-4-3-5-7-15)9-23-10-16-21-22-23/h10-11H,3-9H2,1-2H3,(H2,17,18,19,20,24)

InChI Key

IAJSRGGWFWGGDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring is often formed by reacting an azide with a nitrile compound in the presence of a catalyst such as copper(I) chloride.

    Coupling Reactions: The triazole and tetrazole intermediates are then coupled with a cyclohexyl acetamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has shown promise in anticancer studies. Research indicates that derivatives of triazole compounds can exhibit significant anticancer activities. For instance, a study demonstrated that certain triazole derivatives displayed substantial growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) with percentages of growth inhibition reaching up to 86% in some cases .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedPercent Growth Inhibition (%)
N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamideMDA-MB-23186.61
Another Triazole DerivativeLNCaP85.26
Yet Another DerivativeCaco-275.99

This compound's structural features may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further development and optimization.

Anti-inflammatory Properties

In addition to its anticancer potential, the compound may also serve as an anti-inflammatory agent. Molecular docking studies have suggested that triazole derivatives could act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . The ability to inhibit such enzymes can lead to reduced inflammation and associated symptoms.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that utilize readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Future Directions and Research Opportunities

Given the promising results observed in preliminary studies, there is significant scope for future research focused on:

  • Optimizing the structure : Further modifications could enhance the efficacy and selectivity of the compound against specific cancer types or inflammatory conditions.
  • In vivo studies : Transitioning from in vitro results to animal models will be crucial for evaluating the therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis with structurally related 1,2,4-triazole and acetamide derivatives is summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound () 1,2,4-Triazole + Acetamide Isopropyl, Tetrazole-cyclohexyl 332.40 Bioisosteric tetrazole, cyclohexyl rigidity, moderate lipophilicity.
11i () 1,2,4-Triazole + Acetamide Chlorophenyl, 5-chloroindolinone ~522.8* High thermal stability (>300°C), VEGFR-2 targeting for anticancer activity.
6m () 1,2,3-Triazole + Acetamide Naphthyloxy, 4-chlorophenyl 393.11 Click chemistry synthesis, nitro/chloro groups modulate electronic properties.
FP1-12 () 1,2,4-Triazole + Hydroxyacetamide Substituted phenyl, imidazolone ~400–450* Antiproliferative activity, hydroxyacetamide enhances solubility.

*Calculated based on molecular formulas provided in cited evidence.

Key Observations

Core Heterocycle Differences: The target compound’s 1,2,4-triazole core (vs. 1,2,3-triazole in 6m) offers distinct electronic and steric profiles. Tetrazole vs. Indolinone/Carboxylic Acid: The tetrazole group in the target compound avoids the ionization state limitations of carboxylic acids (e.g., in 11i), improving membrane permeability and metabolic stability.

Substituent Effects :

  • Lipophilicity : The isopropyl and cyclohexyl groups in the target compound likely increase lipophilicity compared to polar nitro (6b) or chlorophenyl (6m) substituents. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Thermal Stability : High melting points (>300°C) in 11i–l correlate with strong intermolecular hydrogen bonding from acetamide and triazole groups. The target compound’s thermal behavior remains uncharacterized but may follow similar trends.

Synthetic Pathways :

  • The target compound’s synthesis likely involves:

  • Formation of the 1,2,4-triazole core via cyclocondensation (analogous to methods in ).
  • Copper-catalyzed "click" chemistry for tetrazole-cyclohexyl linkage (similar to 1,2,3-triazole synthesis in ).
  • Acetamide coupling using hydrazine hydrate or nucleophilic substitution (as in ).

The tetrazole moiety may confer antifungal or antiviral activity, as seen in other tetrazole-containing drugs (e.g., ).

Biological Activity

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C13_{13}H20_{20}N6_{6}O
Molecular Weight 280.34 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N1=NC(=NN1)C(=O)C(C2CCCCC2)N=C(N)N

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole and tetrazole rings through cyclization reactions. The introduction of the isopropyl and cyclohexyl groups enhances its lipophilicity and biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole and tetrazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The compound has shown promise in preliminary assays against ovarian carcinoma and breast adenocarcinoma, with IC50_{50} values indicating potent activity (values below 10 µM are considered significant) .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and proliferation.
  • Receptor Modulation : It might interact with specific receptors, altering signaling pathways that control cell growth and apoptosis.
  • DNA/RNA Interaction : Potential binding to nucleic acids could influence gene expression and protein synthesis .

Antioxidant Activity

In addition to its anticancer properties, compounds containing tetrazole moieties have been shown to possess antioxidant activity. This property is crucial for reducing oxidative stress in cells, which can contribute to cancer progression .

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of various triazole derivatives against human colorectal carcinoma cell lines. The findings indicated that modifications in the structure significantly impacted their efficacy. The compound showed promising results with a notable reduction in cell viability at concentrations as low as 5 µM .

Study 2: Molecular Docking Analysis

Molecular docking simulations have been performed to predict the binding affinity of this compound to target proteins involved in cancer pathways. The results suggested strong interactions with critical active sites, indicating a high potential for therapeutic application .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of hydrazine derivatives with carboxylic acids or esters to form the triazole core. Key steps include:

  • Catalyst use : Pyridine and zeolite (Y-H) are employed to facilitate cyclization and improve regioselectivity .
  • Reaction optimization : Refluxing at 150°C for 5 hours under an oil bath ensures complete reaction, while controlled cooling prevents byproduct formation .
  • Purification : Recrystallization from ethanol or chromatography isolates the target compound with >90% purity .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Answer:
A combination of techniques ensures accurate characterization:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tetrazole methylene protons at δ 5.38–5.48 ppm) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide moiety) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at 404.1348 for derivatives) .

Advanced: How can computational methods predict the compound’s reactivity and guide synthetic design?

Answer:
Quantum chemical calculations (e.g., density functional theory) model reaction pathways to predict:

  • Transition states : Energy barriers for triazole ring formation .
  • Solvent effects : Polar solvents like DMF stabilize intermediates during cyclization .
  • Reaction optimization : Machine learning algorithms analyze historical data to recommend temperature/pH conditions, reducing trial-and-error experimentation .

Advanced: How can researchers resolve contradictions in binding affinity data from different techniques?

Answer:
Discrepancies between surface plasmon resonance (SPR) and fluorescence spectroscopy data may arise from:

  • Artifact interference : SPR’s sensitivity to bulk refractive index changes vs. fluorescence quenching effects .
  • Kinetic vs. equilibrium measurements : SPR provides real-time association/dissociation rates, while fluorescence measures equilibrium binding .
    Resolution : Cross-validate using isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

Advanced: How do structural modifications to the tetrazole or cyclohexyl groups influence pharmacological profiles?

Answer:
Comparative SAR studies reveal:

Modification Impact Example
Tetrazole → oxadiazole Reduces metabolic instability but decreases kinase inhibition potency .N-(5-Chloro-2-methoxyphenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide
Cyclohexyl → phenyl Enhances hydrophobicity, improving blood-brain barrier penetration .N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Basic: What are the key steps in purifying this compound post-synthesis?

Answer:

  • Extraction : Use ethyl acetate to isolate the crude product from aqueous layers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~180–185°C) .
  • Chromatography : Silica gel columns with hexane/ethyl acetate (8:2) resolve regioisomers .

Advanced: How can SAR studies guide derivative design for enhanced specificity?

Answer:

  • Targeted substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increases binding to cytochrome P450 enzymes .
  • Steric effects : Bulky cyclohexyl groups reduce off-target interactions with serum albumin .
  • Bioisosteres : Replacing acetamide with sulfonamide improves solubility without compromising activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.